molecular formula C19H12BrN B14224200 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile CAS No. 823236-29-9

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile

Cat. No.: B14224200
CAS No.: 823236-29-9
M. Wt: 334.2 g/mol
InChI Key: UKCBRYCTQGEDGS-UHFFFAOYSA-N
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Description

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile is an organic compound with the molecular formula C19H12BrN It is characterized by a naphthalene core substituted with a bromine atom, a phenylethenyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring environmental and safety compliance.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The phenylethenyl group can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary and are the subject of ongoing research.

Comparison with Similar Compounds

  • 8-Bromonaphthalene-1-carbonitrile
  • 6-(2-Phenylethenyl)naphthalene-2-carbonitrile
  • 8-Chloronaphthalene-1-carbonitrile

Uniqueness: 8-Bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile is unique due to the combination of its bromine, phenylethenyl, and carbonitrile substituents. This unique structure imparts specific chemical properties and reactivity that distinguish it from similar compounds.

Properties

CAS No.

823236-29-9

Molecular Formula

C19H12BrN

Molecular Weight

334.2 g/mol

IUPAC Name

8-bromo-6-(2-phenylethenyl)naphthalene-2-carbonitrile

InChI

InChI=1S/C19H12BrN/c20-19-12-15(7-6-14-4-2-1-3-5-14)10-17-9-8-16(13-21)11-18(17)19/h1-12H

InChI Key

UKCBRYCTQGEDGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=C2)C#N)Br

Origin of Product

United States

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